Cas no 214360-64-2 (2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane)
2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- 2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
- CS-0234521
- AKOS017558936
- MFCD08669593
- DA-28712
- starbld0017254
- RCCYMBKXLWUXTG-UHFFFAOYSA-N
- 1,3,2-Dioxaborolane, 2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-
- SCHEMBL7162437
- EN300-1425719
- 214360-64-2
- G66288
- 2-(2,4-Bismethylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 874-318-0
-
- Inchi: 1S/C14H21BO2/c1-10-7-8-12(11(2)9-10)15-16-13(3,4)14(5,6)17-15/h7-9H,1-6H3
- InChI Key: RCCYMBKXLWUXTG-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC(C)=CC=2C)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 232.1634601g/mol
- Monoisotopic Mass: 232.1634601g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D886670-5g |
2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
214360-64-2 | 98% | 5g |
2,160.00 | 2021-05-17 | |
| Enamine | EN300-1425719-0.1g |
2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
214360-64-2 | 95% | 0.1g |
$23.0 | 2023-07-10 | |
| Enamine | EN300-1425719-0.25g |
2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
214360-64-2 | 95% | 0.25g |
$24.0 | 2023-07-10 | |
| Enamine | EN300-1425719-0.5g |
2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
214360-64-2 | 95% | 0.5g |
$25.0 | 2023-07-10 | |
| Enamine | EN300-1425719-1.0g |
2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
214360-64-2 | 95% | 1.0g |
$28.0 | 2023-07-10 | |
| Enamine | EN300-1425719-2.5g |
2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
214360-64-2 | 95% | 2.5g |
$55.0 | 2023-07-10 | |
| Enamine | EN300-1425719-5.0g |
2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
214360-64-2 | 95% | 5.0g |
$108.0 | 2023-07-10 | |
| Enamine | EN300-1425719-10.0g |
2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
214360-64-2 | 95% | 10.0g |
$200.0 | 2023-07-10 | |
| Enamine | EN300-1425719-50mg |
2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
214360-64-2 | 95.0% | 50mg |
$21.0 | 2023-09-30 | |
| Enamine | EN300-1425719-100mg |
2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
214360-64-2 | 95.0% | 100mg |
$23.0 | 2023-09-30 |
2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
Introduction to 2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane (CAS No. 214360-64-2)
2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane, identified by its CAS number 214360-64-2, is a specialized organoboron compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of boron-containing heterocycles, which are widely recognized for their utility in cross-coupling reactions and as intermediates in the synthesis of complex organic molecules. The unique structural features of this compound, including its tetramethyl-substituted dioxaborolane core and 2,4-dimethylphenyl substituent, make it a versatile building block for the development of novel chemical entities.
The significance of 2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane lies in its applications in modern synthetic methodologies. Boron-containing compounds have long been integral to the pharmaceutical industry due to their ability to participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are fundamental in constructing carbon-carbon bonds and have been instrumental in the development of numerous therapeutic agents. The tetramethyl substitution on the dioxaborolane ring enhances its stability and reactivity profile, making it an attractive candidate for industrial-scale applications.
In recent years, there has been a surge in research focused on optimizing boron reagents for use in drug discovery and medicinal chemistry. The dioxaborolane moiety is particularly noteworthy because it offers a milder and more selective alternative to traditional organolithium or Grignard reagents. This characteristic is particularly advantageous when working with sensitive functional groups that might undergo unwanted side reactions under harsh conditions. The incorporation of dimethylphenyl groups further improves the compound's electronic properties and influences its interaction with biological targets.
One of the most compelling aspects of CAS No. 214360-64-2 is its role in the synthesis of biologically active molecules. Researchers have leveraged this compound to develop novel inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in constructing heterocyclic scaffolds that exhibit potent activity against enzymes implicated in cancer progression. The stereochemical integrity of the boron center allows for precise control over the resulting product's configuration, which is often critical for achieving optimal pharmacological efficacy.
The latest advancements in computational chemistry have further enhanced the understanding of how 2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane behaves in different reaction conditions. Molecular modeling studies have revealed insights into its binding interactions with transition metals and organic substrates. These insights have enabled chemists to design more efficient catalytic systems that improve yield and selectivity. Such progress underscores the importance of interdisciplinary approaches combining experimental synthesis with computational analysis.
Moreover, the environmental impact of using boron-based reagents has been a topic of increasing interest. Unlike some traditional synthetic methods that rely on hazardous solvents or generate significant waste, reactions involving tetramethyl-substituted dioxaborolanes often proceed under greener conditions. This aligns with global efforts to develop more sustainable chemical processes. For example, recent innovations have focused on reducing solvent usage through microwave-assisted synthesis or employing recyclable catalysts that minimize byproduct formation.
The pharmaceutical industry has also embraced these advancements by integrating boron reagents into late-stage functionalization strategies. This approach allows for greater flexibility in drug design without compromising on purity or scalability. Companies are actively exploring how compounds like CAS No. 214360-64-2 can streamline the development pipeline by providing reliable building blocks for high-value molecules.
Looking ahead, the future prospects for 2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane are promising as new methodologies continue to emerge. Innovations such as photoredox catalysis and flow chemistry are expanding the range of applications where this compound can be effectively utilized. Additionally, collaborations between academia and industry are fostering rapid translation of laboratory discoveries into practical solutions for drug development.
In conclusion,CAS No. 214360-64-2 represents a cornerstone compound in modern synthetic chemistry with far-reaching implications for pharmaceutical innovation。 Its unique structural features combined with its stability and reactivity make it indispensable for researchers seeking to develop next-generation therapeutics。 As science advances,the utility of this compound is expected to grow,driven by both technological improvements and an increasing demand for sophisticated molecular architectures。
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